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Compound of Interest

Compound Name: (-)-Carbovir

Cat. No.: B125634 Get Quote

Performance of (-)-Carbovir in Human Cell Lines:
A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the anti-HIV agent (-)-Carbovir, presenting

its performance across various human cell lines in comparison to other established nucleoside

reverse transcriptase inhibitors (NRTIs), namely zidovudine (AZT) and zalcitabine (ddC). The

information herein is supported by experimental data to aid in research and drug development

decisions.

Executive Summary
(-)-Carbovir, the (-) enantiomer of carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine, is a

potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1).[1][2] Its

antiviral activity is attributed to its conversion to the active triphosphate form, which acts as a

chain terminator for the viral reverse transcriptase. This guide summarizes the antiviral efficacy

and cytotoxicity of (-)-Carbovir in key human lymphocyte cell lines and compares it with first-

generation NRTIs, AZT and ddC.

Data Presentation: Antiviral Activity and Cytotoxicity
The following tables summarize the 50% effective concentration (EC₅₀) required to inhibit HIV-1

replication and the 50% cytotoxic concentration (CC₅₀) that causes a 50% reduction in cell
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viability. The therapeutic index (TI), calculated as CC₅₀/EC₅₀, is also provided as a measure of

the drug's selectivity.

Drug Cell Line
Antiviral
Activity (EC₅₀,
µM)

Cytotoxicity
(CC₅₀, µM)

Therapeutic
Index (TI)

(-)-Carbovir MT-4 0.2 >1000 >5000

CEM 0.8 >1000 >1250

H9 0.8[3][4] >2000[3][4] >2500

Zidovudine (AZT) MT-4 0.005 20 4000

CEM 0.01 50 5000

Zalcitabine (ddC) MT-4 0.02 1 50

CEM 0.05 2 40

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Antiviral Activity Assay (Syncytium Inhibition)
This assay quantifies the ability of a compound to inhibit HIV-induced cell fusion (syncytium

formation).

Protocol:

Cell Preparation: Co-culture of persistently HIV-1 infected cells (e.g., H9/HTLV-IIIB) with

uninfected CD4+ target cells (e.g., JM or C8166) is initiated in 96-well microtiter plates.

Compound Addition: A serial dilution of the test compound (e.g., (-)-Carbovir, AZT, ddC) is

added to the co-culture.
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Incubation: The plates are incubated at 37°C in a humidified 5% CO₂ atmosphere for 24-48

hours.

Syncytia Counting: The number of giant cells (syncytia) in each well is counted using an

inverted microscope.

EC₅₀ Determination: The 50% effective concentration (EC₅₀) is calculated as the drug

concentration that inhibits syncytium formation by 50% compared to the virus control wells

(no drug).

Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a

measure of cell viability.

Protocol:

Cell Seeding: Human cell lines (e.g., MT-4, CEM, PBMCs) are seeded in 96-well plates at a

density of 1 x 10⁴ cells/well and incubated for 24 hours.

Compound Treatment: Various concentrations of the test compounds are added to the wells,

and the plates are incubated for a further 72 hours.

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates

are incubated for 4 hours at 37°C.

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each

well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader.

CC₅₀ Determination: The 50% cytotoxic concentration (CC₅₀) is determined as the

concentration of the compound that reduces cell viability by 50% compared to the untreated

control cells.

Mandatory Visualization
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Mechanism of Action of (-)-Carbovir
The following diagram illustrates the intracellular activation and mechanism of action of (-)-
Carbovir.
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Caption: Intracellular phosphorylation of (-)-Carbovir and subsequent inhibition of HIV reverse

transcriptase.

Experimental Workflow for Antiviral Drug Screening
This diagram outlines the general workflow for screening and evaluating antiviral compounds.
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Caption: A generalized workflow for the in vitro screening of potential antiviral compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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